N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20365380
InChI: InChI=1S/C11H11N3OS/c12-5-8-1-3-9(4-2-8)14-11(15)10-6-16-7-13-10/h1-4,10,13H,6-7H2,(H,14,15)
SMILES:
Molecular Formula: C11H11N3OS
Molecular Weight: 233.29 g/mol

N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide

CAS No.:

Cat. No.: VC20365380

Molecular Formula: C11H11N3OS

Molecular Weight: 233.29 g/mol

* For research use only. Not for human or veterinary use.

N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide -

Specification

Molecular Formula C11H11N3OS
Molecular Weight 233.29 g/mol
IUPAC Name N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide
Standard InChI InChI=1S/C11H11N3OS/c12-5-8-1-3-9(4-2-8)14-11(15)10-6-16-7-13-10/h1-4,10,13H,6-7H2,(H,14,15)
Standard InChI Key ICWMWMHJRCJRDK-UHFFFAOYSA-N
Canonical SMILES C1C(NCS1)C(=O)NC2=CC=C(C=C2)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(4-Cyanophenyl)-1,3-thiazolidine-4-carboxamide consists of three key components:

  • Thiazolidine ring: A saturated five-membered ring containing sulfur at position 1 and nitrogen at position 3.

  • Carboxamide linker: Connects the thiazolidine ring to the 4-cyanophenyl group via a carbonyl (-C=O) and amine (-NH-) bridge.

  • 4-Cyanophenyl substituent: A benzene ring with a cyano (-CN) group at the para position, enhancing electronic interactions with biological targets .

X-ray crystallographic data for analogous thiazolidine derivatives reveal planar geometries at the carboxamide linkage, facilitating π-π stacking and hydrogen bonding with protein targets . The thiazolidine ring adopts an envelope conformation, with the sulfur atom deviating slightly from the plane formed by the other four atoms .

Table 1: Physicochemical Properties of N-(4-Cyanophenyl)-1,3-thiazolidine-4-carboxamide

PropertyValueSource
Molecular FormulaC₁₁H₁₁N₃OS
Molecular Weight208.28 g/mol (base)
269.75 g/mol (hydrochloride salt)
CAS Number1251924-27-2 (hydrochloride)
Purity≥95%
Storage ConditionsRoom temperature

Synthesis and Structural Modifications

Synthetic Routes

The synthesis of N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide involves multi-step reactions starting from L-cysteine derivatives or glycine analogs :

  • Thiazolidine ring formation: Condensation of L-cysteine with benzonitrile under acidic conditions yields 4-substituted thiazolidine intermediates .

  • Carboxamide coupling: Reaction of the thiazolidine carboxylic acid with 4-cyanoaniline using coupling agents like EDCI/HOBt forms the carboxamide bond .

  • Salt formation: Treatment with hydrochloric acid produces the hydrochloride salt, improving solubility for pharmacological testing .

A representative protocol from achieved a 95% yield by recrystallizing the crude product from ethanol, ensuring high purity (99% by HPLC).

Structure-Activity Relationship (SAR) Insights

Modifications to the thiazolidine ring and substituents significantly impact bioactivity:

  • Ring saturation: The saturated thiazolidine ring enhances conformational rigidity compared to unsaturated thiazoles, potentially improving target binding .

  • 4-Cyanophenyl group: The electron-withdrawing cyano group stabilizes charge-transfer interactions with hydrophobic pockets in enzymes like tubulin .

  • Carboxamide linker: Replacing the amide with ester groups reduces cytotoxicity, underscoring the importance of hydrogen-bonding capacity .

Applications in Drug Discovery

Oncology

As a tubulin polymerization inhibitor, this compound could serve as a lead for antimitotic agents. Its structural simplicity allows for rapid derivatization to optimize potency and reduce off-target effects .

Antiviral Therapy

The dual targeting of HIV-1 RT and herpesvirus DNA polymerase positions it as a candidate for broad-spectrum antiviral development .

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